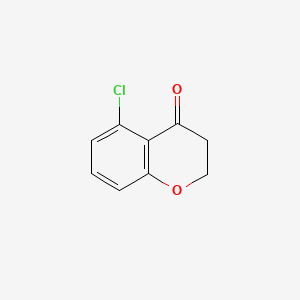

5-Chloro-4-Chromanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCOZXJBUCGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670468 | |

| Record name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199782-82-5 | |

| Record name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-4-Chromanone: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-Chloro-4-Chromanone, a valuable heterocyclic scaffold in medicinal chemistry. The chroman-4-one framework is a significant structural entity, acting as a major building block in a wide array of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit diverse biological activities, making them pivotal intermediates in drug discovery.[1][3][4] We will delve into an efficient and reliable two-step synthetic pathway, beginning with the synthesis of the precursor, 3-(3-chlorophenoxy)propanoic acid, followed by its intramolecular Friedel-Crafts acylation to yield the target compound. This document offers not just a protocol but a causal explanation for experimental choices, detailed characterization data, and critical safety insights, designed to empower researchers to confidently replicate and validate this synthesis.

Introduction: The Strategic Importance of this compound

The chroman-4-one core is classified as a "privileged structure" in drug discovery, meaning it can provide ligands for various biological receptors.[5] The introduction of a chlorine atom at the 5-position modifies the electronic properties and steric profile of the molecule, offering a vector for further functionalization and potentially enhancing binding affinity or metabolic stability. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market, underscoring the utility of halogenation in modulating bioactivity.[3]

The synthesis of this compound is most effectively achieved via an intramolecular Friedel-Crafts acylation.[6][7][8] This classic yet powerful reaction facilitates the formation of a new ring by acylating an aromatic system with an acyl group tethered to it.[8] Our chosen method employs polyphosphoric acid (PPA) as both the catalyst and solvent, a choice predicated on its efficacy as a powerful dehydrating and cyclizing agent for such transformations.[9][10][11]

Synthetic Strategy and Workflow

The synthesis is designed as a two-step process. First, the key intermediate, 3-(3-chlorophenoxy)propanoic acid, is prepared. This precursor contains both the aromatic ring (the nucleophile) and the carboxylic acid (the electrophile precursor) required for the subsequent cyclization. The second step is the critical ring-closing reaction to form the bicyclic chromanone system.

Caption: Overall workflow for the synthesis and validation of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-chlorophenoxy)propanoic acid

This precursor is a crucial intermediate for various agricultural and pharmaceutical compounds.[12][13] The synthesis is typically achieved by reacting 3-chlorophenol with a three-carbon synthon like β-propiolactone or 3-chloropropanoic acid under basic conditions.

Protocol:

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (4.4 g, 0.11 mol) in water (50 mL).

-

Addition of Phenol: To the stirred solution, add 3-chlorophenol (12.85 g, 0.10 mol).

-

Addition of Acid: Slowly add a solution of 3-chloropropanoic acid (10.85 g, 0.10 mol) in water (20 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Acidification: After cooling to room temperature, transfer the mixture to a beaker and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Drying: Dry the resulting white solid, 3-(3-chlorophenoxy)propanoic acid, in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically 85-95%.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

This is the key ring-forming step. Polyphosphoric acid (PPA) serves as an excellent Brønsted acid catalyst and dehydrating agent, promoting the formation of an acylium ion intermediate which is then attacked by the electron-rich aromatic ring.[9][10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 7. CONTENTdm [wssu.contentdm.oclc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccsenet.org [ccsenet.org]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. jk-sci.com [jk-sci.com]

5-Chloro-4-Chromanone: A Technical Guide to Its Physicochemical Properties and Synthetic Pathway

Abstract

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1] This technical guide provides an in-depth examination of 5-Chloro-4-Chromanone, a halogenated derivative with potential for further functionalization in drug discovery programs. Due to the limited availability of direct experimental data for this specific analogue, this document synthesizes information from related compounds and established chemical principles to predict its physicochemical properties. Furthermore, a detailed, plausible synthetic route is proposed, accompanied by comprehensive, step-by-step protocols for its synthesis, purification, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the chemical space of substituted chromanones.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one ring system is a prominent heterocyclic motif found in a vast array of natural products and synthetic molecules. Its rigid, bicyclic framework serves as a versatile template for interacting with various biological targets, leading to a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of substituents on the chroman-4-one core is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 5-position, as in this compound, is anticipated to influence the molecule's electronic distribution and lipophilicity, potentially altering its biological profile and offering a handle for further synthetic transformations, such as cross-coupling reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of the parent 4-chromanone and the typical effects of aromatic chlorination.

| Property | Predicted Value | Justification / Notes |

| Chemical Structure | IUPAC Name: 5-chloro-2,3-dihydrochromen-4-one | |

| Molecular Formula | C₉H₇ClO₂ | --- |

| Molecular Weight | 182.60 g/mol | Calculated from the molecular formula. |

| Melting Point | 55 - 65 °C | Expected to be higher than 4-chromanone (35-38 °C) due to increased molecular weight and altered crystal packing from the chloro substituent.[1] |

| Boiling Point | > 260 °C (at 760 mmHg) | Predicted to be higher than 4-chromanone (~253 °C) due to increased intermolecular forces.[1] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, Acetone, DMSO); Poorly soluble in water. | The addition of the chloro group increases lipophilicity. Hansen Solubility Parameters (HSP) could be used for more precise predictions in various solvents.[2] |

| pKa (Conjugate Acid) | -4.0 to -5.0 | The carbonyl oxygen is the most basic site. The electron-withdrawing effect of the aromatic chlorine atom is expected to decrease the basicity (lower pKa) compared to unsubstituted 4-chromanone. Computational methods are recommended for a more accurate estimation.[3][4][5] |

Proposed Synthesis and Characterization Workflow

A robust and efficient synthesis of this compound can be envisaged via a two-step process starting from 4-chlorophenol. The proposed pathway involves an initial O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization).[6][7]

Caption: Proposed workflow for the synthesis and analysis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed methodologies and should be adapted and optimized under appropriate laboratory safety procedures.

Synthesis of 3-(4-chlorophenoxy)propanoic acid (Intermediate)

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenol (1.0 eq), sodium hydroxide (2.5 eq), and water.

-

Reaction: Heat the mixture to 80 °C with stirring until the phenol has completely dissolved. Add a solution of 3-bromopropanoic acid (1.1 eq) in water dropwise over 30 minutes.

-

Reflux: Increase the temperature to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Intramolecular Cyclization to this compound (Final Product)

-

Reagents & Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), place the dried 3-(4-chlorophenoxy)propanoic acid (1.0 eq).

-

Cyclization: Add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10% w/w) or polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid) to the flask.

-

Reaction: Heat the mixture to 70-80 °C with vigorous stirring for 2-4 hours. The mixture will become a viscous solution. Monitor the reaction by TLC until the starting material is consumed.[7]

-

Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

-

Column Chromatography: Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc).

-

Recrystallization: Combine the pure fractions, concentrate the solvent, and recrystallize the resulting solid from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to obtain pure this compound as a crystalline solid.

Analytical Characterization and Predicted Data

The following section details the expected analytical data for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Predicted shifts can be calculated using software packages or databases.[8][9]

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.5-7.6 ppm (dd, 1H): Aromatic proton at C6, coupled to H7 and H8.

-

δ 7.0-7.1 ppm (t, 1H): Aromatic proton at C7, coupled to H6 and H8.

-

δ 6.9-7.0 ppm (dd, 1H): Aromatic proton at C8, coupled to H7 and H6.

-

δ 4.5-4.6 ppm (t, 2H): Methylene protons at C2 (-O-CH₂-).

-

δ 2.8-2.9 ppm (t, 2H): Methylene protons at C3 (-CH₂-C=O).

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~191 ppm: Carbonyl carbon (C4).

-

δ ~160 ppm: Aromatic carbon C8a (quaternary, attached to oxygen).

-

δ ~155 ppm: Aromatic carbon C5 (quaternary, attached to chlorine).

-

δ ~135 ppm: Aromatic carbon C7.

-

δ ~125 ppm: Aromatic carbon C6.

-

δ ~122 ppm: Aromatic carbon C4a (quaternary).

-

δ ~118 ppm: Aromatic carbon C8.

-

δ ~67 ppm: Methylene carbon C2.

-

δ ~43 ppm: Methylene carbon C3.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10][11][12]

-

~3100-3000 cm⁻¹ (weak-medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching (from the CH₂ groups).

-

~1680-1695 cm⁻¹ (strong, sharp): Carbonyl (C=O) stretching. The conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[13]

-

~1600-1450 cm⁻¹ (medium): Aromatic C=C stretching vibrations.

-

~1250-1200 cm⁻¹ (strong): Aryl-O-Alkyl ether C-O stretching.

-

~800-750 cm⁻¹ (strong): C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this class of compounds.

-

Molecular Ion (M⁺•): m/z = 182 (corresponding to ³⁵Cl isotope) and m/z = 184 (corresponding to ³⁷Cl isotope, with ~1/3 the intensity). The presence of this isotopic pattern is a key indicator of a single chlorine atom.

-

Key Fragmentation Pathways:

Conclusion

While direct experimental data for this compound remains scarce in peer-reviewed literature, this guide provides a comprehensive, predictive overview of its physicochemical properties based on sound chemical principles and data from analogous structures. The proposed synthetic pathway offers a viable and efficient route for its preparation, enabling further investigation. The detailed analytical protocols and predicted spectral data serve as a benchmark for researchers aiming to synthesize and characterize this compound. As a functionalized derivative of a pharmacologically privileged scaffold, this compound represents a valuable building block for the development of novel therapeutic agents.

References

- Sharma, et al. (n.d.). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry.

- Knape, T., & Ke, Z. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry.

- BenchChem. (2025). Mass Spectrometry Fragmentation of 6,7-Dimethylchromone: A Technical Overview. BenchChem.

- Ellis, G. P., & Lockhart, I. M. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and.

- Nchinda, A. T. (n.d.).

- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.

- Various Authors. (n.d.). An efficient synthesis of 4-chromanones.

- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. J. Chem. SOC. (C).

- Various Authors. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.

- Fuson, R. C., et al. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society.

- Various Authors. (n.d.). advances in - heterocyclic chemistry. SciSpace.

- Biggs, B. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.

- Various Authors. (2023).

- Various Authors. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Various Authors. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- Various Authors. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Various Authors. (n.d.). Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q).

- Various Authors. (n.d.). Computational estimation of pKa values.

- Various Authors. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

- Various Authors. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.

- Various Authors. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones.

- Earle, M. J., et al. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool IT Services.

- Heravi, M. M., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Various Authors. (n.d.). Acylation of aromatics.

- Ewies, F. F., et al. (n.d.).

- Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan Scientific.

- Fridén-Saxin, M., et al. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Various Authors. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.

- Kelly, C. P., et al. (n.d.). Absolute p K a Determinations for Substituted Phenols.

- nmrshiftdb2. (n.d.).

- Various Authors. (2017). AlCl 3-Catalyzed Intramolecular Cyclization of N-Arylpropynamides With N-Sulfanylsuccinimides: Divergent Synthesis of 3-Sulfenyl Quinolin-2-ones and Azaspiro[17][18]trienones. PubMed.

- Various Authors. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.

- Various Authors. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 3. researchgate.net [researchgate.net]

- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. asianpubs.org [asianpubs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

5-Chloro-4-Chromanone CAS number and spectral data

An In-depth Technical Guide to 5-Chloro-4-Chromanone: Synthesis, Spectroscopic Characterization, and Applications

Introduction

The chroman-4-one scaffold is a cornerstone in the architecture of numerous biologically active compounds and natural products. Recognized as a "privileged structure" in medicinal chemistry, its rigid bicyclic framework serves as a versatile template for the development of therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide focuses on a specific, synthetically valuable derivative: This compound . The introduction of a chlorine atom at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and provides a strategic handle for further chemical modification. This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, in-depth spectral analysis, and potential applications in modern chemical research.

Physicochemical & Structural Data

Precise identification of a chemical entity is paramount for reproducible scientific work. The key identifiers for this compound are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | IUPAC Nomenclature |

| CAS Number | Not readily available in public databases | N/A |

| Molecular Formula | C₉H₇ClO₂ | Elemental Composition |

| Molecular Weight | 182.61 g/mol | Calculated |

| Structure | 2D Representation |

Proposed Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved via a two-step process commencing with 3-chlorophenol. This pathway leverages a well-established Michael addition followed by an acid-catalyzed intramolecular cyclization, a reliable method for constructing the chromanone core.

Causality and Experimental Rationale

-

Step 1: Michael Addition: The synthesis begins with the conjugate addition of 3-chlorophenol to acrylic acid. This reaction is chosen for its efficiency in forming the C-O bond, creating the necessary 3-phenoxypropanoic acid backbone. The phenoxide, generated in situ under basic conditions, acts as a soft nucleophile, selectively attacking the β-position of the α,β-unsaturated carboxylic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is selected as the catalyst and solvent. PPA is a highly effective dehydrating agent and a strong Brønsted-Lowry acid, which protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring. The cyclization proceeds ortho to the ether linkage due to its strong activating and ortho-directing nature, leading to the desired 5-chloro isomer with high regioselectivity.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

-

To a stirred solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add 3-chlorophenol (12.85 g, 100 mmol).

-

Heat the mixture to 60 °C until a clear solution of sodium 3-chlorophenoxide is formed.

-

Add acrylic acid (7.2 g, 100 mmol) dropwise to the solution over 30 minutes, maintaining the temperature at 60-70 °C.

-

After the addition is complete, continue heating and stirring the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2, resulting in the precipitation of a white solid.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid.

Step 2: Cyclization to this compound

-

Place polyphosphoric acid (PPA) (100 g) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80 °C with stirring.

-

Add the dried 3-(3-chlorophenoxy)propanoic acid (10.0 g, 49.8 mmol) portion-wise to the hot PPA over 20 minutes, ensuring the temperature does not exceed 95 °C.

-

After the addition is complete, stir the reaction mixture at 90 °C for 2 hours.

-

Carefully pour the hot, viscous mixture onto crushed ice (approx. 500 g) with vigorous stirring.

-

Allow the ice to melt completely. The product will separate as an oil or solid.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.

Comprehensive Spectral Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While experimental spectra for this compound are not widely published, a detailed analysis based on the known spectra of analogous compounds and fundamental principles allows for a reliable prediction of its spectral characteristics.

Logical Flow for Spectral Interpretation

Caption: Logical workflow for structural confirmation.

Predicted Spectral Data

The following table summarizes the expected key signals for this compound.

| Technique | Region/Shift | Predicted Assignment & Interpretation |

| ¹H NMR | ~ 7.55 ppm (t) | H-7: Triplet, coupled to H-6 and H-8. |

| ~ 7.10 ppm (dd) | H-6: Doublet of doublets, coupled to H-7. | |

| ~ 7.05 ppm (dd) | H-8: Doublet of doublets, coupled to H-7. Deshielded by proximity to the carbonyl group. | |

| ~ 4.55 ppm (t) | H-2 (2H): Triplet, -O-CH₂-. Coupled to H-3 protons. | |

| ~ 2.85 ppm (t) | H-3 (2H): Triplet, -CH₂-C=O. Coupled to H-2 protons. | |

| ¹³C NMR | ~ 191 ppm | C-4: Carbonyl carbon (C=O). |

| ~ 160 ppm | C-8a: Quaternary aromatic carbon attached to oxygen. | |

| ~ 135 ppm | C-7: Aromatic methine carbon (CH). | |

| ~ 133 ppm | C-5: Quaternary aromatic carbon attached to chlorine (C-Cl). | |

| ~ 122 ppm | C-6: Aromatic methine carbon (CH). | |

| ~ 120 ppm | C-4a: Quaternary aromatic carbon. | |

| ~ 118 ppm | C-8: Aromatic methine carbon (CH). | |

| ~ 67 ppm | C-2: Aliphatic carbon adjacent to ether oxygen (-O-CH₂-). | |

| ~ 37 ppm | C-3: Aliphatic carbon alpha to carbonyl (-CH₂-C=O). | |

| IR (cm⁻¹) | ~ 3100-3000 | Aromatic C-H stretching. |

| ~ 3000-2850 | Aliphatic C-H stretching. | |

| ~ 1685 | Strong, sharp: C=O stretching (conjugated ketone). | |

| ~ 1600, 1470 | Aromatic C=C ring stretching. | |

| ~ 1230 | Aryl ether C-O stretching. | |

| ~ 780 | C-Cl stretching. | |

| Mass Spec. | m/z 182, 184 | Molecular Ion (M⁺): Characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| m/z 154, 156 | Loss of CO (carbonyl group). | |

| m/z 120 | Major fragment from retro-Diels-Alder type cleavage. |

Chemical Reactivity and Applications in Drug Discovery

This compound is not merely a final product but a versatile intermediate for constructing more complex molecular architectures.

-

Reactivity of the Core Structure: The carbonyl group at the 4-position is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol or Grignard additions. The α-methylene group (C-3) can be functionalized via enolate chemistry, enabling aldol condensations or halogenations.

-

Influence of the Chlorine Substituent: The electron-withdrawing chlorine atom at the 5-position deactivates the aromatic ring towards further electrophilic substitution. However, it serves as a crucial functional handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This capability is invaluable in generating libraries of compounds for structure-activity relationship (SAR) studies.

-

Scaffold for Bioactive Molecules: The chromanone framework is a key component in compounds evaluated as SIRT2 inhibitors, which have potential in treating neurodegenerative disorders.[1] The ability to modify the 5-position allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for specific biological targets.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related chlorinated ketones and aromatic compounds dictates a cautious approach.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.

-

Fire Safety: The compound is expected to be combustible. Keep away from open flames and sources of ignition. Use dry chemical, CO₂, or foam extinguishers in case of a fire.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

This information is for guidance only. A thorough risk assessment should be performed before handling this chemical, and a compound-specific SDS should be consulted if one becomes available.

Conclusion

This compound is a valuable heterocyclic ketone with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations. While direct experimental spectral data is sparse, a combination of predictive methods and analysis of analogous structures provides a clear and reliable profile for its characterization. The strategic placement of the chlorine atom enhances its utility, opening avenues for diverse functionalization and the creation of novel compounds for drug discovery and materials science. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.

References

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474. Link

- The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814).

- Sundholm, E. G., & Huneck, S. (1979). Syntheses and 13C NMR Spectra of Some 5-Chloro-substituted Lichen Xanthones. Acta Chemica Scandinavica B, 33, 475-480. Link

- Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6390–6402. Link

- Journal of Name. (2012). Current developments in the synthesis of 4-chromanone-derived compounds. The Royal Society of Chemistry. Link

- Al-Tel, T. H. (2009). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 50(26), 3323-3325. Link

- Unknown Author. (n.d.). 13C NMR Spectroscopy Basics.

- Serna-Saldivar, S. O., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Advances, 11(35), 21557-21566. Link

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 7-Chloro-4-chromanone.

- NIST. (n.d.). 6-Chloro-4-chromanone. In NIST Chemistry WebBook.

- US EPA. (n.d.). 5-Nonanone, 4-chloro- - Substance Details.

- The Good Scents Company. (n.d.). 4-chromanone, 491-37-2.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

- PubChem. (n.d.). Chromanone.

- Kabbe, H. J., & Widdig, A. (1984). U.S. Patent No. 4,479,007. Washington, DC: U.S.

- NIST. (n.d.). 2-Pentanone, 5-chloro-. In NIST Chemistry WebBook.

- INDOFINE Chemical Company, Inc. (n.d.). 4-CHROMANONE.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- NIST. (n.d.). 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 5-Chloro-1-indanone - Optional[FTIR] - Spectrum.

- NIST. (n.d.). 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (S)-. In NIST Chemistry WebBook.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy-.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Link

- Kazakova, O. B., et al. (2025).

- Tett, V. A., et al. (1994). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. FEMS Microbiology Ecology, 14(3), 191-200. Link

- Wikipedia. (n.d.). Mecoprop.

- Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. Link

- PubChem. (n.d.). Mecoprop.

Sources

An In-Depth Technical Guide to 5-Chloro-4-Chromanone Derivatives and Analogues: Synthesis, Bioactivity, and Therapeutic Potential

Abstract

The 4-chromanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetically derived bioactive compounds.[1][2][3][4] Its unique heterocyclic framework allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][5][6] This technical guide provides an in-depth exploration of a specific, synthetically crucial subclass: 5-Chloro-4-Chromanone derivatives and their analogues. The introduction of a chloro-substituent at the 5-position significantly modulates the electronic and steric properties of the scaffold, offering a powerful tool for fine-tuning therapeutic efficacy and pharmacokinetic profiles. We will dissect the synthetic strategies for accessing this core, analyze its reactivity, survey its diverse biological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols for its evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

The 4-Chromanone Core: A Privileged Scaffold

The chroman-4-one skeleton consists of a benzene ring fused to a dihydropyranone ring.[1] Unlike its close relative, chromone, the 4-chromanone structure lacks the C2-C3 double bond, a seemingly minor difference that results in significant variations in biological activity.[1] This scaffold is the backbone of many naturally occurring flavonoids and isoflavonoids, which are known for their health benefits.[1] The synthetic accessibility and the ability to introduce a wide array of substituents at various positions (C2, C3, and the aromatic ring) make it an attractive starting point for drug discovery campaigns.

The introduction of a halogen, specifically a chlorine atom at the C5 position of the benzene ring, serves several critical functions in drug design:

-

Modulation of Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance membrane permeability and influence oral bioavailability.

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom alters the electron density of the aromatic ring, influencing binding interactions with biological targets.

-

Blocking Metabolic Sites: A strategically placed chlorine atom can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.

These attributes make this compound a highly valuable, yet underexplored, building block for generating novel therapeutic agents.

Synthetic Pathways to this compound Derivatives

The construction of the 4-chromanone ring system can be achieved through several reliable synthetic strategies. The most common approaches involve the cyclization of an appropriate acyclic precursor. For 5-chloro derivatives, the synthesis typically begins with a halogenated phenol.

General Synthesis via Michael Addition and Intramolecular Cyclization

A robust and widely applicable method involves a two-step process starting from 3-chlorophenol. This method offers high yields and uses readily available starting materials.[7]

-

Michael Addition: 3-Chlorophenol undergoes a Michael addition reaction with an α,β-unsaturated nitrile, such as acrylonitrile. This reaction is typically catalyzed by a mild base and creates a 3-(3-chlorophenoxy)propanenitrile intermediate. The choice of base is critical to avoid side reactions; catalytic amounts of potassium carbonate are often effective.[7]

-

Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting nitrile is then subjected to strong acid-catalyzed hydrolysis and intramolecular cyclization. A mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) is highly effective for this transformation, promoting both the hydrolysis of the nitrile to a carboxylic acid and the subsequent ring-closing Friedel-Crafts acylation onto the aromatic ring to yield the desired this compound.[7]

Below is a representative workflow for this synthetic approach.

Caption: General synthetic workflow for this compound.

Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility. Each step includes rationale and checkpoints.

Materials:

-

3-Chlorophenol

-

Acrylonitrile

-

Potassium Carbonate (anhydrous)

-

tert-Butanol

-

Trifluoromethanesulfonic acid (TfOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Step-by-Step Methodology:

Part A: Synthesis of 3-(3-chlorophenoxy)propanenitrile

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 3-chlorophenol (1.0 eq), tert-butanol (solvent), and anhydrous potassium carbonate (0.2 eq).

-

Rationale: An inert atmosphere prevents oxidation. Anhydrous conditions are crucial as water can interfere with the base catalysis. t-Butanol is a suitable polar aprotic solvent.

-

-

Addition of Michael Acceptor: Slowly add acrylonitrile (1.2 eq) to the stirring mixture at room temperature.

-

Rationale: Slow addition controls the exothermic nature of the reaction. A slight excess of the acrylonitrile ensures complete consumption of the starting phenol.

-

-

Reaction Monitoring: Heat the reaction to a gentle reflux and monitor its progress by Thin Layer Chromatography (TLC) using a 20% Ethyl acetate/Hexane mobile phase.

-

Self-Validation: The reaction is complete when the spot corresponding to 3-chlorophenol has disappeared. This provides a clear endpoint and prevents unnecessary heating or premature workup.

-

-

Workup: Cool the reaction to room temperature, filter off the potassium carbonate, and concentrate the filtrate under reduced pressure. The resulting crude oil is the desired nitrile intermediate.

-

Rationale: This crude product is often pure enough for the next step, simplifying the overall process.

-

Part B: Cyclization to this compound

-

Reaction Setup: In a separate flask, prepare a 1:5 (v/v) mixture of TfOH and TFA. Cool this acidic mixture in an ice bath.

-

Rationale: Pre-cooling the strong acid mixture is a critical safety measure to control the highly exothermic reaction upon addition of the substrate.

-

-

Substrate Addition: Dissolve the crude 3-(3-chlorophenoxy)propanenitrile from Part A in a minimal amount of DCM and add it dropwise to the cold, stirring acid mixture.

-

Rationale: Dropwise addition maintains temperature control. DCM is used as a co-solvent to ensure solubility.

-

-

Cyclization Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting nitrile is consumed.

-

Self-Validation: A new, more polar spot corresponding to the ketone product should appear.

-

-

Quenching and Extraction: Carefully pour the reaction mixture over crushed ice. Once the ice has melted, extract the aqueous layer three times with DCM.

-

Rationale: Quenching on ice safely neutralizes the strong acid. Multiple extractions ensure complete recovery of the product.

-

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove residual acid), then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Self-Validation: Purity of the final product should be confirmed by NMR and Mass Spectrometry to validate the structure and ensure readiness for subsequent derivatization.

-

Reactivity and Derivatization Hotspots

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of large and diverse compound libraries.

Caption: Key sites for derivatization on the this compound core.

-

C3 Methylene Group: The protons on the carbon alpha to the carbonyl (C3) are acidic and can be deprotonated to form an enolate. This enolate is a key intermediate for:

-

Aldol Condensation: Reaction with various aromatic or aliphatic aldehydes yields 3-benzylidene-4-chromanones, which are rigid analogues of chalcones and often exhibit potent anticancer activity.[2][8]

-

Mannich Reactions: Reaction with formaldehyde and a secondary amine introduces an aminomethyl group, a common functional group in bioactive molecules.[9]

-

-

C4 Carbonyl Group: The ketone functionality can be readily modified.

-

Reduction: Reduction with agents like sodium borohydride (NaBH4) yields the corresponding chroman-4-ol.[9] This transformation can dramatically alter biological activity, sometimes reducing or eliminating it, highlighting the importance of the carbonyl for target interaction.[9]

-

Hydrazone/Oxime Formation: Reaction with hydrazines or hydroxylamines provides C4-modified derivatives that can serve as ligands or introduce new hydrogen bonding capabilities.[2]

-

-

Aromatic Ring (C6, C7, C8): While the 5-position is chlorinated, the remaining positions are available for further substitution through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the existing chloro- and carbonyl- groups will influence the regioselectivity of these reactions.

Biological Activities and Therapeutic Applications

Derivatives of this compound have shown promise across multiple therapeutic areas. The specific substitution pattern dictates the primary biological activity.

| Therapeutic Area | Specific Target / Activity | Example Substituent Pattern | Potency (IC50 / EC50) | Reference |

| Oncology | Cytotoxicity against K562, MDA-MB-231 cell lines | 7-hydroxy, 3-(3-bromo-4-hydroxy-5-methoxybenzylidene) | ≤ 3.86 µg/ml | [8] |

| Neurodegeneration | Selective SIRT2 Inhibition | 6,8-dibromo, 2-pentyl | 1.5 µM | [9] |

| Neurodegeneration | MAO-B Inhibition | 5-hydroxy, 3-(N-phenylcarboxamide) | 13.0 nM | [10] |

| Cardiovascular | IKr Potassium Channel Inhibition | Varied C2 and C3 substitutions | Potent inhibition observed | [11] |

| Infectious Disease | Antibacterial (Xanthomonas oryzae) | 6-chloro, 2-(N-(5-methylthio-1,3,4-thiadiazol-2-yl)carboxamide) | 95.14% inhibition @ 200 µg/mL | [12] |

| Infectious Disease | Antifungal (Botryosphaeria dothidea) | Thiochromanone analogue with carboxamide moiety | Moderate activity observed | [13] |

Anticancer Activity

Many 3-benzylidene-4-chromanones, as rigid chalcone analogues, exhibit potent cytotoxic effects.[8] Structure-activity relationship studies have revealed that a free hydroxyl group at the 7-position is often more favorable for activity than an alkoxy group.[8] The substitution pattern on the benzylidene moiety is also critical, with combinations of hydroxyl, methoxy, and halogen groups leading to highly potent compounds that can be several times more effective than standard chemotherapeutics like etoposide in in vitro assays.[8] The mechanism of action for some furanone derivatives, which share structural similarities, involves the downregulation of survivin and activation of caspase-3, inducing apoptosis.[14]

Enzyme Inhibition

The 4-chromanone scaffold is a versatile template for designing enzyme inhibitors.

-

Sirtuin (SIRT) Inhibitors: A study on substituted chromanones identified potent and highly selective inhibitors of SIRT2, a target implicated in neurodegenerative diseases. SAR exploration showed that an intact carbonyl group was crucial for activity, and larger, electron-withdrawing groups at the 6- and 8-positions (such as bromo) were favorable.[9]

-

Monoamine Oxidase B (MAO-B) Inhibitors: Chromone derivatives have been developed as potent, selective, and reversible inhibitors of MAO-B, a key target in Parkinson's disease.[10] Compounds with a 5-hydroxy group and a 3-carboxamide side chain have demonstrated IC50 values in the low nanomolar range.[10]

-

Potassium Channel (IKr) Blockers: The rapid delayed rectifier potassium current (IKr) is a critical target for treating cardiac arrhythmias. 4-chromanone derivatives have been designed and synthesized as potent IKr inhibitors, demonstrating the scaffold's utility in cardiovascular drug discovery.[11]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of key SAR trends that can guide future design efforts.

Caption: Key SAR takeaways for the 4-Chromanone scaffold.

-

C4 Carbonyl: This is arguably the most critical feature. Its reduction to a hydroxyl group consistently leads to a significant loss of activity, particularly in SIRT2 inhibition, indicating it is likely a key hydrogen bond acceptor in the binding pocket.[9]

-

Aromatic Ring Substituents (Positions 5, 6, 7, 8):

-

C2 Position: For SIRT2 inhibition, an alkyl chain of three to five carbons at this position was found to be optimal.[9]

-

C3 Position: This position is ideal for introducing large, aromatic moieties (e.g., benzylidene groups) to target protein sub-pockets and enhance anticancer activity. The electronic nature of these appended rings is a key determinant of potency.[8]

Future Perspectives and Conclusion

The this compound core and its analogues represent a rich and versatile scaffold for modern drug discovery. While significant research has been conducted on the broader 4-chromanone class, the specific influence and potential of the 5-chloro substitution remain a fertile ground for further investigation.

Future research should focus on:

-

Exploring Novel Targets: Expanding the evaluation of this compound libraries against new and emerging therapeutic targets, such as those in inflammatory and metabolic diseases.

-

Pharmacokinetic Optimization: Systematically studying how the 5-chloro substituent affects ADME (Absorption, Distribution, Metabolism, Excretion) properties to design compounds with improved drug-like profiles.

-

Advanced Synthetic Methodologies: Developing more efficient, stereoselective, and environmentally benign synthetic routes to access chiral chromanone derivatives, which could offer improved potency and reduced off-target effects.

-

Mechanism of Action Studies: For compounds with promising activity, detailed mechanistic studies are required to fully elucidate their mode of action at the molecular level, which is crucial for their progression into clinical candidates.

References

- Kumar, S., Gupta, R., Kumar, D., & Singh, A. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. [Link]

- Hegab, M. I. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry, 59(3), 483-503. [Link]

- Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19(36), 7995-8008. [Link]

- Emami, S., & Ghanbarimasir, Z. (2021). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- Olsen, C. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6883-6891. [Link]

- Wang, R., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. Drug Discoveries & Therapeutics, 8(2), 68-74. [Link]

- Li, Y., et al. (2022). Design, synthesis, antibacterial, and antifungal evaluation of novel 4-chromanone-derived compounds incorporating carboxamide and 1,3,4-thiadiazole thioether moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1363-1372. [Link]

- Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

- Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

- Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones.

- Kumar, A., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Current Medicinal Chemistry, 28(39), 8195-8227. [Link]

- Lee, J., et al. (2008). An efficient synthesis of 4-chromanones. Tetrahedron Letters, 49(45), 6444-6446. [Link]

- Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

- An Update on Natural Occurrence and Biological Activity of Chromones.

- Wang, P., et al. (2021). Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. Molecules, 26(11), 3326. [Link]

- Letafat, B., et al. (2013). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 12(Suppl), 129-136. [Link]

- Mlinarič, M., & Sova, M. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules with a Broad Spectrum of Biological Activity. International Journal of Molecular Sciences, 25(21), 12891. [Link]

- Fagin, F. P., et al. (2022). Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties. European Journal of Medicinal Chemistry, 239, 114507. [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Mechanism of Action of 5-Chloro-4-Chromanone

Authored by a Senior Application Scientist

Introduction

5-Chloro-4-Chromanone (5-C-4C) has emerged as a significant chemical probe in the field of epigenetics. Its primary mechanism of action is the potent and selective inhibition of the K-acetyltransferase (KAT) family enzymes, specifically KAT6A and KAT6B. These enzymes play a crucial role in the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of KAT6A and KAT6B has been implicated in various diseases, including several types of cancer, making them attractive therapeutic targets. This guide provides an in-depth exploration of the molecular interactions, signaling pathways, and functional consequences of this compound's inhibitory action.

Core Mechanism: Inhibition of KAT6A and KAT6B

The central mechanism of action of this compound is its function as a reversible, substrate-competitive inhibitor of KAT6A and KAT6B. It effectively blocks the acetyl-CoA binding site of these enzymes, thereby preventing the transfer of acetyl groups to their histone substrates, most notably histone H3 at lysine 23 (H3K23).

Molecular Interaction

This compound occupies the acetyl-CoA binding pocket of the KAT6A and KAT6B enzymes. This binding is non-covalent and reversible. The specificity of this interaction is attributed to the unique structural features of the chromanone core and the chloro-substituent, which allow for favorable interactions within the active site of the KAT6 enzymes. This competitive inhibition means that this compound directly competes with the endogenous substrate, acetyl-CoA. By occupying the binding site, it physically obstructs acetyl-CoA from accessing the catalytic machinery of the enzyme, thus halting the acetylation process.

Signaling Pathway: Disruption of Histone Acetylation

The inhibition of KAT6A and KAT6B by this compound leads to a direct downstream effect on histone acetylation. Specifically, it results in a global reduction of acetylation on histone H3 at lysine 23 (H3K23ac). This reduction in a key activating histone mark alters the chromatin landscape, leading to a more condensed chromatin structure and subsequent repression of gene transcription for genes regulated by KAT6A/B.

Figure 1: Signaling pathway of this compound action.

Quantitative Analysis of Inhibition

The potency of this compound has been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) values.

| Target Enzyme | Assay Type | Substrate | IC50 (µM) | Reference |

| KAT6A | Biochemical | Histone H3 | 2.4 | |

| KAT6B | Biochemical | Histone H3 | 1.8 | |

| p300 | Biochemical | Histone H3 | >100 | |

| PCAF | Biochemical | Histone H3 | >100 |

Experimental Protocols for Mechanism Validation

In Vitro KAT Activity Assay

This protocol details a method to measure the direct inhibitory effect of this compound on KAT6A/B activity.

Principle: A radiometric assay using [3H]-acetyl-CoA to quantify the transfer of acetyl groups to a histone substrate.

Step-by-Step Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant KAT6A or KAT6B enzyme, a histone H3 substrate, and [3H]-acetyl-CoA in a suitable assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding an acidic stop solution.

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The positively charged paper will bind the histone substrate, while the unincorporated [3H]-acetyl-CoA is washed away.

-

Scintillation Counting: Measure the amount of incorporated [3H] using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for in vitro KAT activity assay.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to its target proteins within a cellular context.

Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Step-by-Step Methodology:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.

-

Cell Lysis: Harvest and lyse the cells to obtain a protein extract.

-

Aliquoting and Heating: Aliquot the cell lysate into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Analyze the amount of soluble KAT6A/B in the supernatant using Western blotting.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Functional Consequences and Therapeutic Implications

The inhibition of KAT6A/B by this compound has significant functional consequences, particularly in cancer cells that are dependent on these enzymes. For instance, in acute myeloid leukemia (AML) and breast cancer models, treatment with this compound has been shown to induce cell differentiation and senescence, and to inhibit cell proliferation. These effects are linked to the downregulation of oncogenes that are under the transcriptional control of KAT6A/B. The selectivity of this compound for KAT6A/B over other KATs like p300 and PCAF underscores its value as a chemical probe and a potential starting point for the development of targeted epigenetic therapies.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the KAT6A and KAT6B histone acetyltransferases. Its mechanism of action, centered on the competitive inhibition of the acetyl-CoA binding site, has been robustly validated through a combination of biochemical and cellular assays. The resulting decrease in H3K23 acetylation provides a clear molecular link to its observed anti-proliferative and pro-differentiation effects in various cancer models. This in-depth understanding of its mechanism solidifies the role of this compound as an invaluable tool for studying the biology of KAT6 enzymes and exploring their potential as therapeutic targets.

References

Baell, J. B., et al. (2018). Potent, selective and orally bioavailable inhibitors of the histone acetyltransferases KAT6A and KAT6B. Nature Chemical Biology, 14(11), 1056-1064. [Link] Scheer, S., et al. (2019). A chemical probe for KAT6 acetyltransferases. Nature Chemical Biology, 15(3), 224-226. [Link]

In Silico Modeling of 5-Chloro-4-Chromanone: A Technical Guide to Unveiling Molecular Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 5-Chloro-4-Chromanone, a synthetic heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines a systematic and scientifically rigorous workflow for predicting the molecular interactions of this compound with potential biological targets, employing state-of-the-art computational techniques. We will focus on two promising therapeutic targets, human kinesin Eg5 and human Sirtuin 2 (SIRT2), based on the known anticancer and enzyme-inhibitory properties of related chromanone derivatives.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Therapeutic Potential of Chromanones and the Role of In Silico Modeling

The chroman-4-one scaffold is a core structural motif in numerous naturally occurring and synthetic bioactive compounds.[3] The inherent versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Halogenated derivatives, in particular, have demonstrated significant potential in modulating biological processes.[7] While extensive research exists on various substituted chromanones, the specific biological profile of this compound remains largely unexplored.

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of small molecules at the atomic level. By simulating the interactions between a ligand and its target protein, we can gain valuable insights into binding affinity, mode of action, and potential liabilities. This guide will delineate a robust computational workflow, encompassing molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate the therapeutic potential of this compound.

Rationale for Target Selection

Given the nascent state of research on this compound, we have selected two well-validated protein targets based on the established activities of analogous compounds:

-

Human Kinesin Eg5 (KIF11): A motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling target for anticancer drug development. Several chromanone derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2][8][9]

-

Human Sirtuin 2 (SIRT2): A NAD+-dependent deacetylase that plays a crucial role in cell cycle regulation, genomic stability, and metabolic pathways. Dysregulation of SIRT2 has been implicated in cancer and neurodegenerative diseases. Notably, chroman-4-one based compounds have been identified as potent and selective inhibitors of SIRT2.[4][5][6][10]

The Computational Workflow: A Step-by-Step Guide

This section details the sequential methodology for the in silico analysis of this compound. The workflow is designed to be self-validating, with each step building upon the previous one to provide a comprehensive understanding of the ligand's potential.

Caption: A schematic of the in silico workflow for this compound.

Ligand and Protein Preparation: The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the quality of the input structures. This initial phase involves the meticulous preparation of both the ligand (this compound) and the target proteins (Eg5 and SIRT2).

Protocol 1: Ligand Preparation

-

Structure Generation: The 2D structure of this compound will be drawn using a chemical sketcher like MarvinSketch or ChemDraw and saved in a standard format (e.g., MOL).

-

3D Conversion and Energy Minimization: The 2D structure will be converted to a 3D conformation using a tool like Open Babel. A subsequent energy minimization step using a force field (e.g., MMFF94) is crucial to obtain a low-energy, stable conformation.

-

File Format Conversion: The prepared ligand structure will be saved in the PDBQT format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol 2: Protein Preparation

-

PDB Structure Retrieval: The crystal structures of human kinesin Eg5 (PDB ID: 2X7D) and human SIRT2 (PDB ID: 1J8F) will be downloaded from the RCSB Protein Data Bank.[11][12][13]

-

Structure Cleaning: Non-essential molecules, such as water, co-solvents, and co-crystallized ligands, will be removed from the PDB file. This step is critical to avoid interference during the docking process.

-

Protonation and Charge Assignment: Hydrogen atoms, which are typically absent in X-ray crystal structures, will be added. The protonation states of ionizable residues will be assigned at a physiological pH of 7.4. Gasteiger charges will be computed for all atoms. These steps are typically performed using software like AutoDockTools.

-

Grid Box Definition: A grid box will be defined around the active site of each protein. For structures with a co-crystallized ligand, the grid box will be centered on the ligand's geometric center. For apo structures, the binding pocket will be identified using pocket detection algorithms or based on literature information. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14] It also provides an estimation of the binding affinity, which is a key parameter in drug discovery.

Protocol 3: Molecular Docking with AutoDock Vina

-

Input Files: The prepared ligand (PDBQT format) and receptor (PDBQT format) files, along with a configuration file specifying the grid box parameters, will be used as input for AutoDock Vina.

-

Docking Execution: The docking simulation will be performed using the Lamarckian Genetic Algorithm, which is a widely used search algorithm in AutoDock. The number of genetic algorithm runs and the number of evaluations will be set to ensure a thorough exploration of the conformational space.

-

Analysis of Results: The output of the docking simulation will be a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization and Interaction Analysis: The predicted binding poses will be visualized using a molecular graphics program like PyMOL or UCSF Chimera. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, will be analyzed to understand the molecular basis of binding.

Table 1: Predicted Binding Affinities of this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Human Kinesin Eg5 | 2X7D | - |

| Human Sirtuin 2 | 1J8F | - |

| Note: The binding affinity values will be populated upon execution of the docking simulation. |

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are essential for assessing the stability of the predicted binding pose and for understanding the conformational changes that may occur upon ligand binding.

Caption: Workflow for a typical molecular dynamics simulation.

Protocol 4: Molecular Dynamics Simulation using GROMACS

-

System Preparation: The docked complex of this compound with each target protein will be used as the starting point. The complex will be placed in a periodic boundary box and solvated with a suitable water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.

-

Energy Minimization: The solvated system will be subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar). This two-step equilibration (NVT and NPT ensembles) ensures that the system reaches a stable state.

-

Production Run: A long-timescale MD simulation (e.g., 100 ns) will be performed to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the ligand-protein complex. Key parameters to be analyzed include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the ligand and the protein.

-

ADMET Prediction: Evaluating Druglikeness

A promising drug candidate must not only exhibit high potency but also possess favorable pharmacokinetic and safety profiles. ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process.

Protocol 5: ADMET Prediction

-

Input: The 2D structure of this compound will be used as input for an ADMET prediction server or software (e.g., SwissADME, ADMETlab).

-

Property Prediction: A range of physicochemical and pharmacokinetic properties will be predicted, including:

-

Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier permeability.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity and cardiotoxicity (hERG inhibition).

-

-

Druglikeness Evaluation: The predicted properties will be evaluated against established druglikeness rules, such as Lipinski's Rule of Five, to assess the overall potential of this compound as a drug candidate.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | - | < 500 g/mol |

| LogP | - | < 5 |

| Hydrogen Bond Donors | - | < 5 |

| Hydrogen Bond Acceptors | - | < 10 |

| Water Solubility | - | - |

| Blood-Brain Barrier Permeability | - | - |

| CYP Inhibition | - | - |

| Ames Mutagenicity | - | Non-mutagenic |

| Note: The predicted values will be populated upon execution of the ADMET prediction. |

Conclusion and Future Directions

This technical guide provides a robust and comprehensive in silico workflow for characterizing the molecular interactions and druglikeness of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the compound's mechanism of action and its potential as a therapeutic agent. The insights gained from these computational studies will be instrumental in guiding future experimental validation and lead optimization efforts. It is our hope that this guide will serve as a valuable resource for the scientific community, accelerating the translation of promising molecules like this compound from computational models to clinical candidates.

References

- Kaan, H.Y.K., Ulaganathan, V., Rath, O., Prokopcova, H., Dallinger, D., Kappe, C.O., Kozielski, F. (2010). Structural Basis for Inhibition of Eg5 by Dihydropyrimidines: Stereoselectivity of Antimitotic Inhibitors Enastron, Dimethylenastron and Fluorastrol. Journal of Medicinal Chemistry, 53(14), 5227-5231. [Link]

- Anonymous. (n.d.). In silico fight against novel coronavirus by finding chromone derivatives as inhibitor of coronavirus main proteases enzyme.

- Finnin, M.S., Donigian, J.R., Pavletich, N.P. (2001). Structure of the histone deacetylase SIRT2. Nature Structural Biology, 8(7), 621-625. [Link]

- Anonymous. (2024). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Semantic Scholar. [Link]

- Anonymous. (2021).

- Anonymous. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Anonymous. (n.d.). 1J8F: HUMAN SIRT2 HISTONE DEACETYLASE. RCSB PDB. [Link]

- Anonymous. (n.d.). Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage. [Link]

- Anonymous. (n.d.). Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. J-Stage. [Link]

- Anonymous. (2020). An Update on Natural Occurrence and Biological Activity of Chromones.

- Anonymous. (2023).

- Anonymous. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones.

- Anonymous. (2023). Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety.

- Anonymous. (2023).

- Anonymous. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

- Anonymous. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. PubMed. [Link]

- Anonymous. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Anonymous. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

- Anonymous. (2014). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.

- Anonymous. (2014).

- Anonymous. (2014). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents.

Sources

- 1. rcsb.org [rcsb.org]

- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]